molecular formula C6H3Br2NO3 B1663361 2-Bromo-5-(2-bromo-2-nitroethenyl)furan CAS No. 189935-72-6

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Cat. No.: B1663361
CAS No.: 189935-72-6
M. Wt: 296.90 g/mol
InChI Key: MJPPGVVIDGQOQT-HWKANZROSA-N
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Chemical Reactions Analysis

Furvina undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Furvina exerts its effects by targeting the small ribosomal subunit in bacteria. It binds at or near the P-decoding site, interfering with the ribosomal binding of formylmethionine-tRNA during the formation of the 30S initiation complex. This inhibition preferentially affects protein synthesis over RNA, DNA, and cell wall synthesis . Furvina displays a bias for the nature of the 3′-base of the codon, efficiently inhibiting translation when the mRNA contains the canonical AUG initiation triplet .

Comparison with Similar Compounds

Furvina is compared with other nitrovinylfuran derivatives, such as 2-(2-methyl-2-nitrovinyl)furan. While both compounds exhibit antimicrobial activity, Furvina is unique in its specific inhibition of protein synthesis at the P-decoding site of the 30S ribosomal subunit . Other similar compounds include:

Furvina’s unique mechanism of action and broad-spectrum antimicrobial activity make it a valuable compound in both scientific research and practical applications.

Properties

CAS No.

189935-72-6

Molecular Formula

C6H3Br2NO3

Molecular Weight

296.90 g/mol

IUPAC Name

2-bromo-5-[(Z)-2-bromo-2-nitroethenyl]furan

InChI

InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H/b5-3+

InChI Key

MJPPGVVIDGQOQT-HWKANZROSA-N

SMILES

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br

Isomeric SMILES

C1=C(OC(=C1)Br)/C=C(/[N+](=O)[O-])\Br

Canonical SMILES

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br

Synonyms

2,2-Dibromo-5-(2-nitrovinyl)furan;  (Z)-2-Bromo-5-(2-bromo-2-nitro-vinyl)-furan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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